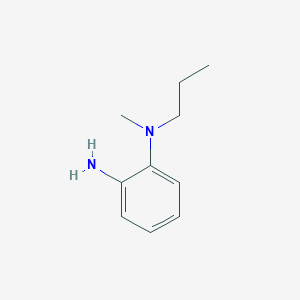

N1-methyl-N1-propylbenzene-1,2-diamine

Description

Significance of Diamines in Contemporary Organic Synthesis and Chemical Research

Diamines are organic compounds that possess two amine functional groups. Their bifunctionality makes them invaluable building blocks in a multitude of chemical transformations. In contemporary organic synthesis, diamines are crucial for the preparation of a wide range of compounds, including polymers, pharmaceuticals, and agrochemicals. For instance, they are key monomers in the synthesis of polyamides, polyimides, and polyureas, which are classes of polymers with significant industrial applications. Vicinal diamines, where the two amine groups are on adjacent carbon atoms, are a common structural motif in many biologically active compounds and are widely used as ligands in coordination chemistry and asymmetric catalysis.

The Unique Role of Substituted Benzene-1,2-diamines in Chemical Innovation

Benzene-1,2-diamine, also known as o-phenylenediamine (B120857), and its substituted derivatives are particularly important in chemical innovation. The proximity of the two amine groups on the aromatic ring allows for the facile synthesis of a variety of heterocyclic compounds. For example, the condensation of substituted benzene-1,2-diamines with 1,2-dicarbonyl compounds is a common and efficient method for preparing quinoxalines, a class of compounds with diverse biological activities. Similarly, reaction with carboxylic acids or their derivatives leads to the formation of benzimidazoles, which are important scaffolds in medicinal chemistry. The nature and position of the substituents on the benzene (B151609) ring, as well as on the nitrogen atoms, can significantly influence the properties and reactivity of the resulting heterocyclic systems.

Unsymmetrically substituted diamines, in particular, are gaining attention in materials science for the synthesis of high-performance polymers like polyamides and polyimides. mdpi.com The asymmetry in the diamine monomer can disrupt polymer chain packing, leading to improved solubility and processability without sacrificing thermal stability. mdpi.com This allows for the creation of materials with tailored properties, such as highly transparent and flexible films for electronic applications. mdpi.com

Rationale for Comprehensive Academic Investigation of N1-Methyl-N1-propylbenzene-1,2-diamine

The specific compound this compound presents a unique substitution pattern that warrants a comprehensive academic investigation. As an unsymmetrically N-substituted benzene-1,2-diamine, it combines several structural features that are of interest in modern organic chemistry:

Unsymmetrical N-substitution: The presence of two different alkyl groups (methyl and propyl) on one of the nitrogen atoms introduces asymmetry into the molecule. This can be exploited in the synthesis of chiral ligands for asymmetric catalysis or in the creation of polymers with specific properties.

Tertiary and Primary Amine Groups: The molecule contains both a tertiary amine (N-methyl-N-propylamino group) and a primary amine. This difference in reactivity between the two amine groups can be utilized for selective chemical transformations, allowing for the stepwise construction of more complex molecules.

Steric and Electronic Effects: The methyl and propyl groups exert distinct steric and electronic effects on the diamine system. These effects can influence the compound's reactivity, its ability to coordinate to metal centers, and the properties of any resulting polymers or heterocyclic compounds.

A thorough investigation of this compound would contribute to a deeper understanding of how N-alkylation patterns affect the chemical and physical properties of benzene-1,2-diamines.

Scope and Objectives of Research in this compound Chemistry

The primary objective of research into this compound chemistry would be to fully characterize its synthesis, properties, and potential applications. The scope of such research would likely encompass the following areas:

Synthesis and Characterization: Developing efficient and selective synthetic routes to this compound and its derivatives. This would involve a detailed spectroscopic and physicochemical characterization of the compound.

Reactivity Studies: Investigating the differential reactivity of the primary and tertiary amine groups in various organic reactions, such as condensations, alkylations, and acylations.

Coordination Chemistry: Exploring the use of this compound as a ligand for the synthesis of novel metal complexes and studying their catalytic activity.

Polymer Chemistry: Utilizing this compound as a monomer for the synthesis of new polyamides, polyimides, or other polymers and evaluating their thermal, mechanical, and optical properties.

Medicinal Chemistry: Employing this compound as a building block for the synthesis of new heterocyclic compounds with potential biological activity.

Physicochemical and Spectroscopic Data of Related Benzene-1,2-diamines

To provide a comparative context for the properties of this compound, the following tables summarize key data for the parent compound, benzene-1,2-diamine, and its N-methyl and N-propyl substituted analogs.

Table 1: Physicochemical Properties of Benzene-1,2-diamine and its N-Alkyl Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Benzene-1,2-diamine | 95-54-5 | C6H8N2 | 108.14 | 102-104 | 252 |

| N1-Methylbenzene-1,2-diamine | 4760-34-3 | C7H10N2 | 122.17 | 22 | 123-124 (at 10 mmHg) |

| N1-Propylbenzene-1,2-diamine | 55899-42-8 | C9H14N2 | 150.22 | Not available | Not available |

| This compound | 1094813-04-3 | C10H16N2 | 164.25 | Not available | Not available |

Table 2: Spectroscopic Data of N-Methyl-n-propylaniline (a structurally related compound)

| Spectroscopic Technique | Key Data |

| 13C NMR | Data available |

| GC-MS | m/z Top Peak: 120, m/z 2nd Highest: 149, m/z 3rd Highest: 106 |

| IR Spectra | Data available |

Structure

3D Structure

Properties

IUPAC Name |

2-N-methyl-2-N-propylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-3-8-12(2)10-7-5-4-6-9(10)11/h4-7H,3,8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKCEEDYFUOWCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for N1 Methyl N1 Propylbenzene 1,2 Diamine

Established Synthetic Pathways for Substituted Benzene-1,2-diamines

The creation of substituted benzene-1,2-diamines is a cornerstone of synthetic organic chemistry, providing precursors for a wide range of pharmaceuticals, agrochemicals, and materials. Several classical and modern synthetic strategies are employed to achieve this, each with its own set of advantages and limitations.

Reductive Amination Approaches

Reductive amination, or reductive alkylation, is a powerful and versatile method for the formation of C-N bonds, allowing for the introduction of alkyl groups onto an amine. This reaction typically proceeds in one pot by reacting a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of N-alkylated benzene-1,2-diamines, this approach can be applied by reacting o-phenylenediamine (B120857) with an appropriate aldehyde or ketone in the presence of a suitable reducing agent. A variety of reducing agents can be employed, with the choice often depending on the substrate's functional group tolerance and the desired reaction conditions. Common reducing agents include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3). Catalytic hydrogenation over palladium on carbon (Pd/C) or Raney nickel is also a widely used method.

The general mechanism for reductive amination is depicted below:

Step 1: Imine formation

R-NH₂ + R'CHO ⇌ R-N=CHR' + H₂O

Step 2: Reduction

R-N=CHR' + [H] → R-NH-CH₂R'

Key to the successful application of reductive amination is the control of over-alkylation, especially when starting with a primary amine like o-phenylenediamine, which has two nucleophilic nitrogen atoms. Stepwise procedures, involving the isolation of the mono-alkylated intermediate before proceeding to the second alkylation, can provide better control over the final product distribution.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) provides a pathway to introduce amino groups onto an aromatic ring by displacing a suitable leaving group, typically a halide. For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO2), cyano (-CN), or carbonyl groups, positioned ortho or para to the leaving group. These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.

In the context of synthesizing substituted benzene-1,2-diamines, an SNAr strategy could involve the reaction of an ortho-dihalo- or ortho-halonitrobenzene with an appropriate amine. For instance, reacting o-chloronitrobenzene with an amine can lead to the formation of a nitroaniline derivative, which can then be further functionalized.

The general mechanism for an SNAr reaction is as follows:

Step 1: Nucleophilic attack and formation of the Meisenheimer complex

Ar-X + Nu⁻ → [Ar(X)(Nu)]⁻

Step 2: Elimination of the leaving group

[Ar(X)(Nu)]⁻ → Ar-Nu + X⁻

While powerful, the scope of SNAr for the direct synthesis of complex N-alkylated o-phenylenediamines can be limited by the availability of suitably activated starting materials and the potential for side reactions.

Nitro Group Reduction in Precursors

The reduction of a nitro group to an amine is one of the most common and well-established transformations in organic synthesis. This method is frequently employed for the preparation of aromatic amines, including substituted benzene-1,2-diamines, from their corresponding nitro precursors. The synthesis of the nitro precursor often involves electrophilic nitration of an appropriate aromatic starting material.

A wide array of reducing agents can be used to effect this transformation, with the choice depending on factors such as chemoselectivity, cost, and environmental impact.

Common Reagents for Nitro Group Reduction:

| Reagent/Catalyst | Conditions | Notes |

| Catalytic Hydrogenation | ||

| H₂, Pd/C | Typically 1 atm H₂, room temperature, various solvents (e.g., ethanol (B145695), ethyl acetate) | Highly efficient and clean, but can also reduce other functional groups like alkenes and alkynes. |

| H₂, Raney Ni | Similar to Pd/C, often used when dehalogenation is a concern. | A cost-effective alternative to palladium catalysts. |

| Metal/Acid Systems | ||

| Fe, HCl/AcOH | Refluxing acidic conditions. | A classic and robust method, though workup can be cumbersome. |

| SnCl₂, HCl | Often used for selective reductions in the presence of other reducible groups. | A milder alternative to Fe/acid systems. |

| Zn, AcOH/HCl | Another common metal/acid combination. | Effective for a range of substrates. |

| Other Reagents | ||

| Sodium Sulfide (Na₂S) or Sodium Hydrosulfide (NaSH) | Can be used for the selective reduction of one nitro group in a dinitro compound. | Often used in aqueous or alcoholic solutions. |

For the synthesis of N-alkylated o-phenylenediamines, this strategy would involve the synthesis of an N-alkylated o-nitroaniline precursor, followed by the reduction of the nitro group. This approach offers good control over the substitution pattern on the aromatic ring.

Targeted Synthesis of N1-Methyl-N1-propylbenzene-1,2-diamine

The synthesis of the asymmetrically substituted this compound requires a multi-step approach that allows for the sequential and controlled introduction of the methyl and propyl groups onto one of the nitrogen atoms of a benzene-1,2-diamine precursor.

Selection of Precursors and Reagents

A plausible synthetic route would commence with a readily available starting material such as o-nitroaniline or o-phenylenediamine.

Route 1: Starting from o-Nitroaniline

N-Propylation: The first step would involve the selective mono-N-propylation of o-nitroaniline. This could be achieved by reacting o-nitroaniline with a propylating agent such as propyl bromide or propyl iodide in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a suitable solvent like acetone or DMF.

N-Methylation: The resulting N-propyl-o-nitroaniline would then be subjected to N-methylation. This can be accomplished using a methylating agent like methyl iodide or dimethyl sulfate with a suitable base.

Nitro Group Reduction: The final step would be the reduction of the nitro group of the N-methyl-N-propyl-o-nitroaniline intermediate to the corresponding amine, yielding the target compound. Catalytic hydrogenation (e.g., H₂/Pd/C) would be a suitable method for this transformation.

Route 2: Starting from o-Phenylenediamine

Mono-N-propylation: o-Phenylenediamine can be selectively mono-N-propylated using reductive amination with propanal. The reaction would be carried out in the presence of a reducing agent like sodium cyanoborohydride. Careful control of stoichiometry is crucial to minimize the formation of the di-propylated product.

N-Methylation of the Mono-propylated Intermediate: The resulting N-propyl-o-phenylenediamine can then be N-methylated. This could be achieved through another reductive amination step using formaldehyde as the carbonyl component. Alternatively, direct alkylation with a methylating agent like methyl iodide could be employed, though this might lead to a mixture of products if the other amino group is not protected.

Precursor and Reagent Selection Table:

| Step | Precursor | Reagent(s) |

| Route 1 | ||

| N-Propylation | o-Nitroaniline | Propyl bromide, K₂CO₃, Acetone |

| N-Methylation | N-propyl-o-nitroaniline | Methyl iodide, NaH, DMF |

| Nitro Reduction | N-methyl-N-propyl-o-nitroaniline | H₂, Pd/C, Ethanol |

| Route 2 | ||

| Mono-N-propylation | o-Phenylenediamine | Propanal, NaBH₃CN, Methanol (B129727) |

| N-Methylation | N-propyl-o-phenylenediamine | Formaldehyde, NaBH₃CN, Methanol |

Reaction Conditions and Parameter Optimization

For each step in the proposed synthetic routes, optimization of reaction parameters is critical to maximize the yield and purity of the desired product.

Key Parameters for Optimization:

Stoichiometry of Reagents: The molar ratios of the amine, alkylating agent/carbonyl compound, and base/reducing agent need to be carefully controlled to promote the desired reaction and minimize side products such as over-alkylation.

Solvent: The choice of solvent can significantly influence the reaction rate and selectivity. Polar aprotic solvents like DMF and acetone are often used for alkylation reactions, while alcohols like methanol and ethanol are common for reductive aminations.

Temperature: Reaction temperatures will need to be optimized for each step. Alkylation reactions may require heating to proceed at a reasonable rate, while reductive aminations are often carried out at or below room temperature to control the reaction.

Reaction Time: The duration of the reaction should be monitored (e.g., by TLC or GC-MS) to ensure complete conversion of the starting material while minimizing the formation of degradation products.

Catalyst: For catalytic hydrogenations, the choice of catalyst and its loading can impact the efficiency of the nitro group reduction.

Illustrative Optimized Conditions (Hypothetical):

| Reaction Step | Temperature (°C) | Time (h) | Solvent | Key Considerations |

| N-propylation of o-nitroaniline | 60 | 12 | Acetone | Use of a slight excess of propyl bromide and monitoring by TLC to avoid di-propylation. |

| N-methylation of N-propyl-o-nitroaniline | 25 | 6 | DMF | Careful addition of methyl iodide to a solution of the amine and base. |

| Nitro Reduction | 25 | 4 | Ethanol | Ensuring an inert atmosphere (e.g., nitrogen or argon) during hydrogenation. |

| Reductive amination (propylation) | 0-25 | 8 | Methanol | Slow addition of the reducing agent to the mixture of amine and propanal. |

| Reductive amination (methylation) | 0-25 | 6 | Methanol | Use of formaldehyde as an aqueous solution (formalin) may require pH control. |

The successful synthesis of this compound hinges on a systematic approach to route selection and the meticulous optimization of reaction conditions for each synthetic step. The choice between starting from o-nitroaniline or o-phenylenediamine would depend on factors such as the commercial availability and cost of the starting materials, as well as the ease of handling and purification of the intermediates.

Solvent Effects on Reaction Yields and Selectivity

The choice of solvent plays a pivotal role in the N-alkylation of aromatic diamines, influencing reaction rates, yields, and the selectivity between mono- and di-alkylation, as well as the position of alkylation (N1 vs. N2). The solvent's polarity, proticity, and ability to solvate the reactants and intermediates are key factors.

In the N-alkylation of anilines and related compounds, polar aprotic solvents like acetonitrile (B52724) (CH3CN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are often employed. These solvents can effectively solvate the cation of the base used (e.g., K2CO3, Cs2CO3) and the transition state, often leading to enhanced reaction rates. For instance, in the N-alkylation of anilines with alkyl halides, acetonitrile is a commonly used solvent in combination with a solid base like cesium fluoride-celite. researchgate.net The nature of the solvent has been shown to influence the efficiency of N-alkylation processes. chemrxiv.org

A study on the reaction of benzene-1,2-diamine with benzil (B1666583) in various solvents in the presence of bentonite clay K-10 showed that the choice of solvent significantly impacts the reaction. researchgate.net While this is not a direct N-alkylation, it highlights the importance of the reaction medium in transformations involving benzene-1,2-diamine. In the context of synthesizing this compound, a solvent that favors mono-alkylation in the first step (propylation) would be ideal to maximize the yield of the N1-propyl intermediate. The subsequent methylation step might require a different solvent to optimize the yield of the final product.

The following table summarizes the effect of different solvents on a model N-alkylation reaction, extrapolated from findings on similar aromatic amine alkylations.

Interactive Data Table: Effect of Solvent on a Model N-Alkylation of o-Phenylenediamine

| Solvent | Dielectric Constant (ε) | Typical Base | Expected Outcome for Mono-propylation | Reference |

|---|---|---|---|---|

| Toluene (B28343) | 2.4 | Cs2CO3 | Moderate yield, potential for side reactions at high temperatures. | researchgate.net |

| Acetonitrile | 37.5 | CsF-Celite | Good yield, favors N-alkylation. | researchgate.net |

| Ethanol | 24.6 | K2CO3 | Can participate in the reaction (O-alkylation as a side product), may favor mono-alkylation due to hydrogen bonding. | chemrxiv.org |

| Dimethylformamide (DMF) | 36.7 | NaH | High reaction rates, but may lead to over-alkylation. | rsc.org |

Temperature and Pressure Influences on Reaction Kinetics

Temperature and pressure are critical parameters that directly influence the reaction kinetics of N-alkylation. Generally, an increase in temperature leads to an increase in the reaction rate, as it provides the necessary activation energy for the reaction to proceed. However, excessively high temperatures can lead to undesired side reactions, such as over-alkylation, decomposition of reactants or products, or in the case of benzene-1,2-diamines, potential cyclization reactions.

For the N-alkylation of amines with alcohols, a process often catalyzed by transition metals, temperatures typically range from 100 to 240°C. researchgate.netnih.gov For instance, the N-alkylation of ethylenediamine with alcohols using a CuO-NiO/γ-Al2O3 catalyst was studied at various temperatures, showing a clear dependence of yield on the reaction temperature. researchgate.net Similarly, manganese-catalyzed N-alkylation of sulfonamides with alcohols is typically conducted at elevated temperatures, around 150°C. acs.org

Pressure is another important factor, especially in reactions involving gaseous reactants or in continuous flow systems. High pressure can be used to increase the concentration of gaseous reactants or to prevent the boiling of low-boiling point solvents at elevated temperatures. In continuous flow alkylation processes, pressure can be optimized to enhance efficiency. researchgate.net

The table below illustrates the general influence of temperature on the N-alkylation of aromatic amines.

Interactive Data Table: Influence of Temperature on a Model N-Alkylation Reaction

| Temperature Range | Expected Effect on Reaction Rate | Potential Side Reactions | Reference |

|---|---|---|---|

| Room Temperature (25-40°C) | Slow reaction, may require a highly reactive alkylating agent or a very active catalyst. | Minimal side reactions. | researchgate.net |

| Moderate (50-100°C) | Increased reaction rate, generally good for selective mono-alkylation. | Potential for some di-alkylation. | nih.gov |

| High (110-180°C) | Fast reaction rates, but increased risk of over-alkylation and decomposition. | Increased di-alkylation, potential for cyclization or decomposition. | researchgate.netacs.org |

Catalytic Enhancement in Synthetic Steps

Catalysis is a cornerstone of modern organic synthesis, offering pathways to enhance reaction rates, improve selectivity, and enable reactions under milder conditions. For the synthesis of this compound, catalysts can be employed in both the N-alkylation and potential nitro group reduction steps.

N-Alkylation Catalysis: The N-alkylation of amines with alcohols, known as the "borrowing hydrogen" or "hydrogen autotransfer" methodology, is an atom-economical and environmentally friendly approach where water is the only byproduct. nih.govmdpi.com This process is typically catalyzed by transition metal complexes based on ruthenium, iridium, palladium, or manganese. chemrxiv.orgnih.govacs.org For example, a commercially available Ru-based catalyst has been shown to effectively alkylate a wide range of aromatic primary amines with various primary alcohols under mild conditions. nih.gov Palladium nanoparticles have also been demonstrated as effective catalysts for N-alkylation reactions with alcohols. mdpi.com The use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), is also common for reductive amination and N-alkylation reactions. chemicalbook.com

Nitro Group Reduction Catalysis: If the synthetic route involves the reduction of a nitro group, heterogeneous catalysts like palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are highly effective in the presence of a hydrogen source (e.g., H2 gas, hydrazine, or formic acid).

The following table provides examples of catalytic systems applicable to the N-alkylation of aromatic amines.

Interactive Data Table: Catalytic Systems for N-Alkylation of Aromatic Amines

| Catalyst System | Alkylating Agent | Typical Reaction Conditions | Advantages | Reference |

|---|---|---|---|---|

| Ru-based complex | Alcohols | 50-100°C, base | High yields, mild conditions, wide substrate scope. | nih.gov |

| Pd/C | Alcohols, Aldehydes | 100-170°C, H2 or hydrogen donor | Readily available, effective for reductive amination. | chemrxiv.orgchemicalbook.com |

| Mn(I) PNP pincer complex | Alcohols | 150°C, base | Utilizes a non-noble metal. | acs.org |

| Au/TiO2 nanoparticles | Aldehydes | 25°C | Ambient conditions, high yields. | nih.gov |

| CuO-NiO/γ-Al2O3 | Alcohols | High temperature | Inexpensive catalyst. | researchgate.net |

Isolation and Purification Techniques for this compound

The isolation and purification of the final product are critical steps to obtain this compound in high purity. Aromatic diamines can be susceptible to oxidation and discoloration, especially in the presence of air and light. google.com Therefore, purification steps should be carried out under an inert atmosphere (e.g., nitrogen or argon) where possible.

Common purification techniques for aromatic amines include:

Extraction: After the reaction is complete, the reaction mixture is typically worked up by extraction. This involves partitioning the product between an organic solvent and an aqueous phase to remove inorganic salts and water-soluble impurities.

Chromatography: Column chromatography using silica gel or alumina is a powerful technique for separating the desired product from unreacted starting materials, intermediates, and byproducts. The choice of eluent (solvent system) is crucial for achieving good separation.

Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale. This technique separates compounds based on their boiling points. google.com

Crystallization/Recrystallization: If the product is a solid, or can be converted to a solid salt (e.g., hydrochloride), recrystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity.

Chemical Purification: In some cases, impurities can be removed by chemical means. For instance, unreacted primary or secondary amines can sometimes be removed by derivatization followed by separation. A process for purifying m-phenylenediamine involves treating an aqueous solution with a chromate salt to precipitate ortho- and para-isomers. google.com

The choice of purification method will depend on the physical state of this compound (liquid or solid) and the nature of the impurities present. A combination of these techniques may be necessary to achieve the desired level of purity.

Novel Synthetic Route Development

The development of novel synthetic routes for compounds like this compound is driven by the need for more efficient, sustainable, and cost-effective processes. Modern synthetic chemistry emphasizes the use of green chemistry principles and advanced manufacturing technologies like flow chemistry.

Exploration of Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Several green chemistry principles can be applied to the synthesis of this compound.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The "borrowing hydrogen" methodology for N-alkylation is a prime example, as it produces only water as a byproduct. nih.govrsc.org

Use of Renewable Feedstocks: While the benzene (B151609) ring is typically derived from petroleum, research is ongoing into producing aromatic compounds from renewable biomass sources. rsc.orgnih.gov

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts are used in small amounts and can be recycled and reused. mdpi.com The catalytic systems discussed in section 2.2.2.3 are central to the green synthesis of amines.

Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents is a key goal. This can involve using greener solvents like water, ethanol, or supercritical fluids, or conducting reactions under solvent-free conditions. nih.govmdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts can enable reactions under milder conditions. nih.gov

By incorporating these principles, the synthesis of this compound can be made more environmentally friendly and sustainable.

Flow Chemistry and Continuous Processing in Diamine Synthesis

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner. This technology offers several advantages over traditional batch synthesis, including:

Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with highly exothermic or hazardous reactions.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing.

Increased Efficiency and Yield: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and selectivities. researchgate.net

Scalability: Scaling up a flow process is often simpler than for a batch process, as it can be achieved by running the reactor for a longer time or by using multiple reactors in parallel.

Automation: Flow systems are well-suited for automation, allowing for high-throughput screening of reaction conditions and process optimization.

The N-alkylation of amines is a reaction that has been successfully adapted to continuous flow systems. For example, a continuous flow alkylation process using a mesoporous Al-SBA-15 catalyst has been developed for the synthesis of N-methylated anilines, achieving high conversions and selectivities. researchgate.net The use of γ-Al2O3 as a heterogeneous catalyst in supercritical CO2 has also been applied to the continuous N-alkylation of amino alcohols. beilstein-journals.org The selective hydrogenation of nitroarenes, a potential step in the synthesis of the target diamine, has also been efficiently carried out using continuous-flow technology. mdpi.com

Implementing a continuous flow process for the synthesis of this compound could involve packing a column with a heterogeneous catalyst and continuously pumping the reactants through it at a controlled temperature and pressure. This approach could offer a safer, more efficient, and scalable method for its production.

Advanced Spectroscopic and Structural Characterization of N1 Methyl N1 Propylbenzene 1,2 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No publicly available data could be found for the ¹H NMR, ¹³C NMR, or 2D NMR (COSY, HSQC, HMBC) spectra of N1-methyl-N1-propylbenzene-1,2-diamine. This information is crucial for the definitive assignment of proton and carbon signals and for establishing the connectivity of the molecule's atomic framework.

High-Resolution ¹H NMR Chemical Shift Analysis

Specific chemical shift values (δ), coupling constants (J), and signal multiplicities for the protons within this compound are not documented in available literature.

¹³C NMR Spectral Interpretation for Carbon Skeleton Assignment

A detailed ¹³C NMR spectral analysis, which would provide evidence for the carbon environments within the molecule, is not available.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

Data from 2D NMR experiments, essential for confirming the structural assembly of the molecule by showing correlations between different nuclei, has not been published.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

While the molecular weight of this compound is listed by chemical suppliers as 164.25 g/mol , the primary experimental data from mass spectrometry analyses are not available.

Electrospray Ionization Mass Spectrometry (ESI-MS)

No ESI-MS data, which would confirm the molecular weight through the observation of the protonated molecule [M+H]⁺, could be located.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS data, which provides the precise mass of the molecule and confirms its elemental composition, is not available in the public domain.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Investigation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of ions by inducing their fragmentation and analyzing the resulting fragment ions. In a typical MS/MS experiment, the molecular ion (M+) of this compound, with a predicted molecular weight of 178.27 g/mol , would be selectively isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a wealth of information about the molecule's connectivity.

For N-alkylated aromatic amines, the most common fragmentation pathway is α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. miamioh.eduvaia.com In the case of this compound, the N1-nitrogen is substituted with both a methyl and a propyl group. The preferential loss of the larger alkyl group as a radical is a general trend in the fragmentation of amines. miamioh.edu Therefore, the loss of an ethyl radical from the propyl group is expected to be a dominant fragmentation pathway, leading to a stable iminium ion. The fragmentation of the N-methyl group would result in a less significant peak.

The primary fragmentation pathways anticipated for this compound are detailed below:

α-Cleavage with loss of an ethyl radical: The most favorable fragmentation is expected to be the cleavage of the C-C bond within the propyl group, leading to the loss of an ethyl radical (•CH₂CH₃). This would result in a highly abundant fragment ion at a mass-to-charge ratio (m/z) of 149.

α-Cleavage with loss of a methyl radical: A secondary fragmentation pathway would involve the cleavage of the methyl group from the N1 nitrogen, resulting in the loss of a methyl radical (•CH₃) and a fragment ion at m/z 163. The lower relative abundance of this peak compared to the m/z 149 peak is due to the greater stability of the expelled ethyl radical compared to the methyl radical. vaia.com

Loss of the entire propyl group: Another possible, though likely less significant, fragmentation would be the loss of the entire propyl radical (•CH₂CH₂CH₃), which would produce a fragment ion at m/z 135.

| Predicted m/z | Proposed Fragment Ion Structure | Neutral Loss | Predicted Relative Abundance |

|---|---|---|---|

| 178 | [C₁₁H₁₈N₂]⁺• | - | Moderate |

| 149 | [C₉H₁₃N₂]⁺ | •CH₂CH₃ | High (Base Peak) |

| 163 | [C₁₀H₁₅N₂]⁺ | •CH₃ | Moderate |

| 135 | [C₈H₁₁N₂]⁺ | •CH₂CH₂CH₃ | Low |

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This confers a significant advantage over a dispersive spectrometer, which measures intensity over a narrow range of wavelengths at a time. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups.

The key vibrational modes anticipated for this compound are:

N-H Stretching: The primary amine (-NH₂) group at the C2 position will show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. researchgate.net

C-H Stretching: The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl and propyl groups will be observed in the 2850-2960 cm⁻¹ region.

N-H Bending: The N-H bending (scissoring) vibration of the primary amine is expected in the region of 1590-1650 cm⁻¹. researchgate.net

C=C Stretching: The aromatic ring C=C stretching vibrations will produce a series of peaks in the 1450-1600 cm⁻¹ range.

C-N Stretching: The stretching vibrations of the C-N bonds for both the tertiary and primary amino groups are expected in the 1250-1350 cm⁻¹ region. researchgate.net

C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are characteristic of the substitution pattern on the benzene (B151609) ring and are expected in the 750-900 cm⁻¹ range.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity |

|---|---|---|---|

| 3450 - 3350 | N-H Asymmetric & Symmetric Stretching | Primary Amine (-NH₂) | Medium |

| 3100 - 3000 | C-H Stretching | Aromatic Ring | Medium-Weak |

| 2960 - 2850 | C-H Stretching | Methyl & Propyl Groups | Strong |

| 1620 - 1590 | N-H Bending | Primary Amine (-NH₂) | Medium-Strong |

| 1600 - 1450 | C=C Stretching | Aromatic Ring | Medium-Strong |

| 1350 - 1250 | C-N Stretching | Aromatic Amine | Medium-Strong |

| 900 - 750 | C-H Out-of-plane Bending | Aromatic Ring | Strong |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a spectroscopic technique used to observe vibrational, rotational, and other low-frequency modes in a system. It relies on inelastic scattering, or Raman scattering, of monochromatic light, usually from a laser in the visible, near-infrared, or near-ultraviolet range. The information provided by Raman spectroscopy is complementary to that of FT-IR spectroscopy.

For this compound, the Raman spectrum is expected to be dominated by vibrations of the aromatic ring and the alkyl chains. Key features would include:

Ring Breathing Mode: A strong, sharp peak corresponding to the symmetric "breathing" vibration of the benzene ring is expected around 1000 cm⁻¹.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations will be present, similar to the FT-IR spectrum.

C-N Stretching: The C-N stretching vibrations will also be observable, though their intensity may differ from the FT-IR spectrum.

Alkyl Group Vibrations: The methyl and propyl groups will give rise to various bending and rocking vibrations that can be complex.

Raman spectroscopy is particularly useful for studying symmetric vibrations and non-polar bonds, which may be weak or absent in the FT-IR spectrum. researchgate.netnih.gov

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity |

|---|---|---|---|

| 3100 - 3000 | C-H Stretching | Aromatic Ring | Medium |

| 2960 - 2850 | C-H Stretching | Methyl & Propyl Groups | Strong |

| 1610 - 1580 | C=C Stretching | Aromatic Ring | Strong |

| 1350 - 1250 | C-N Stretching | Aromatic Amine | Medium |

| 1000 ± 20 | Ring Breathing Mode | Aromatic Ring | Strong |

X-ray Crystallography for Solid-State Structural Determination

Single-Crystal X-ray Diffraction for Molecular Geometry and Conformation

Single-crystal X-ray diffraction is a definitive technique for determining the three-dimensional atomic structure of a crystalline solid. This method would provide precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule.

Based on the structures of similar o-phenylenediamine (B120857) derivatives, several structural features can be predicted:

Aromatic Ring: The benzene ring is expected to be nearly planar.

Amine Groups: The nitrogen atoms of the two amine groups will likely be slightly out of the plane of the benzene ring. The geometry around the tertiary nitrogen (N1) would be trigonal pyramidal, while the primary amine nitrogen (C2) would also adopt a similar geometry.

Alkyl Substituents: The methyl and propyl groups attached to the N1 nitrogen will adopt staggered conformations to minimize steric hindrance. The propyl chain, in particular, may exhibit conformational flexibility.

The precise bond lengths and angles would be influenced by electronic effects of the amine groups and steric interactions between the substituents.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C(aromatic)-C(aromatic) | 1.38 - 1.40 Å |

| Bond Length | C(aromatic)-N1 | 1.40 - 1.44 Å |

| Bond Length | C(aromatic)-N2 | 1.38 - 1.42 Å |

| Bond Length | N1-C(methyl) | 1.45 - 1.49 Å |

| Bond Length | N1-C(propyl) | 1.46 - 1.50 Å |

| Bond Angle | C(aromatic)-N1-C(methyl) | 115 - 120° |

| Bond Angle | C(aromatic)-N1-C(propyl) | 115 - 120° |

| Bond Angle | C(aromatic)-C(aromatic)-N2 | 118 - 122° |

Analysis of Intermolecular Interactions in Crystal Lattices

The primary amine group (-NH₂) at the C2 position is capable of acting as a hydrogen bond donor, while the nitrogen atom of this group and potentially the tertiary nitrogen atom (N1) can act as hydrogen bond acceptors. Therefore, it is highly probable that the crystal structure will be stabilized by a network of intermolecular hydrogen bonds.

Key expected intermolecular interactions include:

N-H···N Hydrogen Bonding: The hydrogen atoms of the primary amine group are likely to form hydrogen bonds with the nitrogen atoms of neighboring molecules. nih.gov This is a common motif in the crystal structures of phenylenediamines. nih.gov

N-H···π Interactions: It is also possible for the N-H bonds to interact with the electron-rich π-system of the aromatic rings of adjacent molecules. nih.gov

The interplay of these different intermolecular forces will determine the final three-dimensional arrangement of the molecules in the crystal lattice.

Reaction Chemistry and Mechanistic Investigations Involving N1 Methyl N1 Propylbenzene 1,2 Diamine

Reactivity of Amine Functional Groups

The presence of both a primary and a tertiary amine group on the same molecule allows for a range of chemical transformations. The primary amine is typically the more reactive site for reactions that involve the N-H bond, such as acylation, alkylation, and condensation.

The amine groups of N1-methyl-N1-propylbenzene-1,2-diamine exhibit nucleophilic character, enabling them to participate in alkylation and acylation reactions. The primary amine (-NH₂) is the principal site for these transformations due to the presence of reactive N-H bonds.

Alkylation: The primary amine can be further alkylated using alkylating agents like alkyl halides (e.g., methyl iodide). prepchem.compatsnap.com The reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkylating agent. This can lead to the formation of secondary and, subsequently, quaternary ammonium (B1175870) salts. The existing tertiary amine can also be alkylated to form a quaternary ammonium salt, though this typically requires stronger conditions. The synthesis of related N-alkylated phenylenediamines often involves the methylation of o-nitroaniline followed by reduction, a method that can offer better control over the degree of alkylation compared to the direct alkylation of the diamine. patsnap.comgoogle.com

Acylation: The primary amine readily reacts with acylating agents such as acid chlorides or anhydrides to form amides. This reaction is a common method for protecting the amine group or for synthesizing more complex molecules. The tertiary amine, lacking a hydrogen atom, does not undergo acylation under standard conditions.

| Reaction Type | Reagent Example | Primary Amine Product | Tertiary Amine Reactivity |

| Alkylation | Methyl Iodide (CH₃I) | N1-methyl-N1-propyl-N2-methylbenzene-1,2-diamine | Can be quaternized |

| Acylation | Acetyl Chloride (CH₃COCl) | N-(2-(methyl(propyl)amino)phenyl)acetamide | Unreactive |

Condensation reactions are a hallmark of primary amines, and the -NH₂ group in this compound actively participates in such transformations, particularly with carbonyl compounds. researchgate.net

Schiff Base Formation: The primary amine reacts with aldehydes and ketones to form imines, also known as Schiff bases. jocpr.comresearchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. These Schiff bases can be important intermediates in the synthesis of various heterocyclic compounds and coordination complexes. nih.govnih.govijcmas.com

Reactions with 1,2-Dicarbonyl Compounds: Ortho-phenylenediamines are well-known to react with 1,2-dicarbonyl compounds, such as benzil (B1666583) or glyoxal, to form quinoxalines. researchgate.netjlu.edu.cnresearchgate.net In the case of this compound, the reaction would be initiated by the primary amine attacking one of the carbonyl groups. The subsequent reaction pathway would differ from that of unsubstituted o-phenylenediamine (B120857) due to the absence of a second primary amine for the final cyclization step. Instead, intermediate products like benzimidazoles can be formed, a reaction that has been observed for N-substituted o-phenylenediamines with ketones. lookchem.com

| Carbonyl Reactant | Reaction Type | Product Class |

| Aromatic Aldehyde (e.g., Benzaldehyde) | Condensation | Schiff Base (Imine) researchgate.net |

| Aliphatic Ketone (e.g., Acetone) | Condensation/Cyclization | Benzimidazole (B57391) derivative lookchem.com |

| 1,2-Diketone (e.g., Benzil) | Condensation/Cyclization | Quinoxaline (B1680401) precursor researchgate.netresearchgate.net |

The oxidation state of the amine groups and the aromatic ring can be altered through various redox reactions.

Oxidation: Aromatic amines are susceptible to oxidation. The oxidation of this compound can lead to the formation of quinone-diimine or other colored, oxidized derivatives. smolecule.com Common oxidizing agents used for such transformations include hydrogen peroxide or potassium permanganate. smolecule.com The specific product depends on the oxidant used and the reaction conditions.

Reduction: While the diamine itself is in a reduced state, reduction reactions are crucial in its synthesis. A common synthetic route for N-alkylated phenylenediamines involves the catalytic reduction of a corresponding nitroaniline precursor. patsnap.com For example, N-methyl-o-nitroaniline can be reduced to N-methyl-o-phenylenediamine using agents like reduced iron powder in ethanol (B145695) and acetic acid or through catalytic hydrogenation with Pd/C. patsnap.com

Aromatic Ring Reactivity

The benzene (B151609) ring of this compound is highly electron-rich due to the presence of two powerful electron-donating amine groups. This significantly influences its susceptibility to electrophilic and nucleophilic aromatic substitution reactions.

The aromatic ring is highly activated towards electrophilic attack. wikipedia.orgmsu.edu Both the primary amine (-NH₂) and the tertiary amine (-N(CH₃)(C₃H₇)) are strong activating groups that direct incoming electrophiles to the ortho and para positions. libretexts.org

Activating Effects: The lone pair of electrons on each nitrogen atom can be delocalized into the benzene ring through resonance, greatly increasing the ring's nucleophilicity and making it much more reactive than benzene itself. libretexts.org The primary amine is generally considered one of the strongest activating groups. The tertiary amine is also a strong activator.

Directing Effects: The positions on the ring are activated to different extents. The table below outlines the directing influence of the two amine groups. The positions para to the existing substituents (C4 and C5) are the most electronically activated. Steric hindrance from the bulky N-propyl group may disfavor substitution at the C6 position, which is ortho to the tertiary amine. youtube.com Therefore, electrophilic substitution is most likely to occur at the C4 and C5 positions.

| Substituent | Position | Activating/Deactivating | Ortho/Para/Meta Director |

| -N(CH₃)(C₃H₇) | C1 | Activating | Ortho, Para |

| -NH₂ | C2 | Activating | Ortho, Para |

Nucleophilic aromatic substitution (SNAr) reactions typically require an electron-deficient aromatic ring and a good leaving group. masterorganicchemistry.comyoutube.com The parent compound, this compound, is electron-rich due to its two amine groups and is therefore not a suitable substrate for SNAr. youtube.com

For SNAr to occur, a derivative of the compound must be synthesized that contains:

A good leaving group: Typically a halide (e.g., -F, -Cl).

Strong electron-withdrawing groups (EWGs): Such as a nitro group (-NO₂), positioned ortho or para to the leaving group. masterorganicchemistry.comyoutube.com

If a derivative such as 4-fluoro-5-nitro-N1-methyl-N1-propylbenzene-1,2-diamine were synthesized, it could potentially undergo SNAr. In this hypothetical derivative, the nitro group would withdraw electron density from the ring, making it susceptible to attack by a strong nucleophile (e.g., methoxide, NH₃). youtube.comnih.gov The nucleophile would attack the carbon bearing the fluorine atom, proceeding through a negatively charged Meisenheimer complex intermediate, which is stabilized by the nitro group, before expelling the fluoride (B91410) ion to yield the final substituted product. youtube.com

Mechanistic Organic Chemistry Studies

Mechanistic studies are crucial for understanding reaction pathways, optimizing conditions, and predicting product outcomes. For a molecule like this compound, such studies would focus on the roles of the primary and tertiary amino groups in various transformations.

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating the rate-determining step of a reaction by observing changes in reaction rate upon isotopic substitution. Although no specific KIE studies have been published for this compound, we can hypothesize their application in its reactions, such as benzimidazole formation.

In a typical condensation reaction leading to a heterocyclic ring, if the cleavage of a C-H or N-H bond is part of the rate-determining step, substituting hydrogen with deuterium (B1214612) (D) would result in a primary KIE (kH/kD > 1). For instance, in an oxidative cyclization reaction where a C-H bond is broken during the rate-limiting aromatization step, a significant primary KIE would be expected. Conversely, if isotopic substitution occurs at a position not directly involved in bond breaking or formation in the rate-determining step, a smaller secondary KIE might be observed, providing insight into changes in hybridization at that center.

Table 1: Illustrative Kinetic Isotope Effects in Related Reaction Types

| Reaction Type | Isotopic Substitution | Plausible Rate-Determining Step | Expected KIE (kH/kD) |

|---|---|---|---|

| Dehydrogenation/Oxidation | C-H to C-D | C-H bond cleavage | > 2 (Primary) |

| Condensation/Cyclization | N-H to N-D | Proton transfer from Nitrogen | > 1 (Primary) |

| Aldehyde Condensation | α-C-H to α-C-D | Enolate formation | > 1 (Primary) |

This table is illustrative and represents general principles, not specific experimental data for this compound.

The reactions of o-phenylenediamines typically proceed through several key intermediates. In the case of this compound reacting with an aldehyde or carboxylic acid, the initial step would be the nucleophilic attack of the more sterically accessible and electronically available primary amine (-NH2) onto the electrophilic carbonyl carbon.

This attack would form a tetrahedral intermediate, which then dehydrates to generate a Schiff base (imine) intermediate. The tertiary amine (-N(CH3)(C3H7)) would then act as an intramolecular nucleophile, attacking the imine carbon to initiate cyclization. This process would form a five-membered ring intermediate, such as a dihydrobenzimidazole derivative. This intermediate is often not isolated and undergoes a subsequent oxidation or rearrangement step to yield the final aromatic benzimidazole product. In reactions with 1,2-dicarbonyl compounds to form quinoxalines, a di-imine intermediate is typically formed prior to cyclization. researchgate.net

The choice of solvent can significantly influence the rate and mechanism of chemical reactions, particularly condensations involving polar intermediates and transition states. While specific solvent effect studies on this compound are unavailable, general principles from related benzimidazole syntheses can be applied. researchgate.netnih.gov

Polar protic solvents like ethanol or methanol (B129727) can facilitate proton transfer steps and stabilize charged intermediates through hydrogen bonding, often accelerating reaction rates. researchgate.net Polar aprotic solvents such as DMF or DMSO are effective at dissolving reactants and can stabilize polar transition states. Non-polar solvents like toluene (B28343) might be used for reactions that require high temperatures and azeotropic removal of water to drive the equilibrium toward the product. In some modern synthetic approaches, solvent-free conditions, often coupled with microwave irradiation, have been shown to be highly efficient, reducing reaction times and environmental impact. nih.gov

Table 2: General Influence of Solvent Type on Benzimidazole Synthesis from o-Phenylenediamines

| Solvent Type | Polarity | Protic/Aprotic | General Effect on Condensation/Cyclization | Reference Example |

|---|---|---|---|---|

| Methanol/Ethanol | Polar | Protic | Can stabilize charged intermediates and facilitate proton transfers; often promotes high yields. researchgate.net | Cobalt-catalyzed synthesis of 2-phenylbenzimidazole. researchgate.net |

| Acetonitrile (B52724) | Polar | Aprotic | Good solvent for many organic reactants; can support reactions with polar transition states. | H2O2/HCl mediated synthesis of benzimidazoles. sapub.org |

| Toluene | Non-polar | Aprotic | Allows for high reaction temperatures and azeotropic removal of water. | N-alkylation of o-phenylenediamine with benzyl (B1604629) alcohols. researchgate.net |

This table illustrates general solvent effects observed in the synthesis of benzimidazoles from related diamines and is not based on specific experimental data for this compound.

Heterocyclic Ring Formation

The primary synthetic utility of o-phenylenediamines, including N-substituted variants, is as a precursor for the formation of fused heterocyclic ring systems.

The most common reaction of o-phenylenediamines is the Phillips condensation to form benzimidazoles. chim.it The reaction of this compound with a carboxylic acid or an aldehyde would be expected to yield a 1,3-disubstituted benzimidazolium salt or a related N-substituted benzimidazole derivative.

The general mechanism involves the initial formation of an imine with the primary amine, followed by intramolecular cyclization by the tertiary amine. The resulting dihydrobenzimidazole intermediate would then undergo an oxidative aromatization step. A variety of catalysts, including Brønsted or Lewis acids, transition metals, and even nanomaterials, have been employed to facilitate this transformation with related o-phenylenediamines. nih.gov

Plausible Reaction Scheme: this compound + R-CHO (Aldehyde) ⟶ [Intermediate Imine] ⟶ [Cyclized Intermediate] --[Oxidation]--> 1-Methyl-1-propyl-2-R-benzimidazole derivative

Beyond benzimidazoles, the o-phenylenediamine moiety is a versatile building block for a range of other fused heterocycles. The specific product depends on the nature of the reaction partner, which typically contains two electrophilic centers.

Quinoxalines: Reaction with 1,2-dicarbonyl compounds (e.g., benzil, glyoxal) is a classical and reliable method for synthesizing quinoxalines. researchgate.netresearchgate.netnih.gov this compound would likely react to form a substituted quinoxalinium salt. The reaction proceeds via a double condensation to form a dihydropyrazine (B8608421) ring, which then spontaneously aromatizes.

Benzodiazepines: Condensation with β-ketoesters can lead to the formation of seven-membered 1,5-benzodiazepine rings, as demonstrated with other N-alkyl-o-phenylenediamines. nih.gov

Benzothiadiazoles: Reaction with reagents like thionyl chloride can yield benzothiadiazoles, which are five-membered rings containing sulfur and two nitrogen atoms.

Table 3: Potential Heterocyclic Products from this compound

| Reagent Class | Expected Heterocyclic Core |

|---|---|

| Aldehydes, Carboxylic Acids | Benzimidazole |

| 1,2-Dicarbonyl Compounds | Quinoxaline |

| β-Ketoesters | 1,5-Benzodiazepine |

| Phosgene Equivalents (e.g., CDI) | Benzimidazolone |

Theoretical and Computational Studies of N1 Methyl N1 Propylbenzene 1,2 Diamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. Methodologies such as Density Functional Theory (DFT) and Ab Initio calculations are instrumental in providing a detailed picture of the electronic environment and geometric parameters of N1-methyl-N1-propylbenzene-1,2-diamine.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. rsc.orgnih.gov For a molecule like this compound, DFT methods, particularly using hybrid functionals like B3LYP or M06-2X in conjunction with basis sets such as 6-31G(d,p) or 6-311+G(d,p), would be employed for several key analyses. nih.govrsc.org

The primary step is geometry optimization , where the algorithm seeks the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. This process would reveal crucial information about bond lengths, bond angles, and dihedral angles. For instance, the orientation of the methyl and propyl groups relative to the benzene (B151609) ring and the adjacent amino group is determined.

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally suggests higher reactivity. mdpi.com

Furthermore, DFT calculations can generate an electrostatic potential (ESP) map , which illustrates the charge distribution across the molecule. In this compound, the ESP map would likely show regions of negative potential (electron-rich) around the two nitrogen atoms due to their lone pairs of electrons, and positive potential (electron-poor) on the amine hydrogens and parts of the alkyl groups.

A hypothetical table of DFT-calculated parameters for this compound, based on typical values for similar aromatic amines, is presented below.

| Parameter | Functional/Basis Set | Calculated Value | Significance |

| Total Energy | B3LYP/6-311G(d,p) | -558.9 Hartree | Thermodynamic stability reference |

| HOMO Energy | B3LYP/6-311G(d,p) | -5.2 eV | Electron-donating ability |

| LUMO Energy | B3LYP/6-311G(d,p) | 0.9 eV | Electron-accepting ability |

| HOMO-LUMO Gap | B3LYP/6-311G(d,p) | 6.1 eV | Chemical reactivity indicator |

| Dipole Moment | B3LYP/6-311G(d,p) | 2.1 Debye | Molecular polarity |

Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be obtained from a DFT calculation.

Ab Initio Methods for High-Accuracy Electronic Structure Analysis

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for electronic structure analysis, especially for calculating interaction energies and electron correlation effects. colostate.edu

These high-level calculations would serve to benchmark the results obtained from DFT. They are particularly valuable for studying subtle electronic effects, such as intramolecular hydrogen bonding, which may occur between the N-H of the primary amine and the lone pair of the tertiary amine nitrogen. Ab initio methods would provide a more refined understanding of the electron distribution and the energetic landscape of this compound. aip.org

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, single-molecule properties, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. MD simulations model the movements of atoms and molecules, offering insights into conformational flexibility and intermolecular interactions in condensed phases. ulisboa.pt

Conformational Analysis and Flexibility Studies

The N1-methyl and N1-propyl groups attached to the benzene-1,2-diamine scaffold are not static; they can rotate around the C-N and C-C single bonds. This rotation gives rise to various conformers (rotational isomers) with different energies. lumenlearning.comlibretexts.org Conformational analysis is the study of these different spatial arrangements and their relative stabilities. lumenlearning.com

MD simulations can be used to explore the potential energy surface of this compound, identifying the most stable conformers and the energy barriers between them. aip.org This is crucial for understanding how the molecule might change its shape in solution or when interacting with other molecules. The flexibility of the propyl chain, in particular, can be comprehensively mapped, revealing which conformations are energetically preferred.

Dynamics of Intermolecular Interactions

In a liquid or solid state, molecules of this compound will interact with each other. MD simulations are an excellent tool for studying these intermolecular forces. mdpi.com The primary amine group (-NH2) is capable of donating hydrogen bonds, while both nitrogen atoms can act as hydrogen bond acceptors.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic properties, which can be invaluable for interpreting experimental spectra or identifying a compound. nih.govresearchgate.net

For this compound, DFT calculations can be used to predict its vibrational (Infrared and Raman) spectra. By calculating the vibrational frequencies corresponding to different bond stretches, bends, and torsions, a theoretical spectrum can be generated. nih.gov This can help in assigning the peaks in an experimental IR spectrum.

Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used within a DFT framework, can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These predicted shifts, when compared to experimental data, can help confirm the molecular structure.

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). mdpi.com It calculates the energies of electronic transitions from the ground state to various excited states. This would allow for the prediction of the wavelength of maximum absorption (λ_max) for this compound, which is expected to be in the UV region due to the π-conjugated system of the benzene ring.

A hypothetical table of predicted spectroscopic data is provided below.

| Spectroscopic Parameter | Computational Method | Predicted Value |

| Major IR Stretch (N-H) | B3LYP/6-311G(d,p) | 3400-3500 cm⁻¹ |

| ¹H NMR Shift (Aromatic H) | GIAO-DFT | 6.5-7.2 ppm |

| ¹³C NMR Shift (Aromatic C-N) | GIAO-DFT | 140-150 ppm |

| UV-Vis λ_max | TD-DFT | ~295 nm |

Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be obtained from computational predictions.

Computational NMR Chemical Shift Prediction

Computational Nuclear Magnetic Resonance (NMR) chemical shift prediction is a powerful tool in structural elucidation, allowing for the theoretical determination of NMR spectra for a given molecule. This process is particularly valuable for confirming proposed structures or for distinguishing between isomers. The prediction of ¹H and ¹³C NMR chemical shifts for this compound would typically be performed using quantum mechanical calculations, most commonly employing Density Functional Theory (DFT).

The methodology involves several key steps. First, the three-dimensional geometry of the this compound molecule is optimized to find its most stable conformation (lowest energy state). Following geometry optimization, the magnetic shielding tensors for each nucleus are calculated. The chemical shift of a given nucleus is then determined by referencing its calculated shielding constant to the shielding constant of a standard reference compound, typically tetramethylsilane (B1202638) (TMS). The choice of the DFT functional and basis set is crucial for the accuracy of the predictions. modgraph.co.ukmodgraph.co.uk

For a molecule like this compound, specific attention would be paid to the chemical shifts of the aromatic protons and carbons, as well as those of the methyl and propyl substituents on the nitrogen atom. The electronic environment of each nucleus, influenced by factors such as the electron-donating effects of the amino groups and the anisotropic effects of the benzene ring, will dictate its chemical shift.

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using a common DFT method.

Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This data is illustrative and not based on experimental results.

¹H NMR| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic-H | 6.70 - 7.10 |

| NH₂ | 3.50 |

| N-CH₂ (propyl) | 2.95 |

| CH₂ (propyl) | 1.60 |

| CH₃ (propyl) | 0.95 |

¹³C NMR

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-N | 145.0, 135.0 |

| Aromatic C-H | 118.0 - 122.0 |

| N-CH₂ (propyl) | 55.0 |

| CH₂ (propyl) | 22.0 |

| CH₃ (propyl) | 11.5 |

Vibrational Frequency Calculations and Spectral Assignment

Vibrational frequency calculations are a cornerstone of computational chemistry, providing insights into the infrared (IR) and Raman spectra of a molecule. These calculations can predict the frequencies of the fundamental vibrational modes, which correspond to the stretching, bending, and torsional motions of the atoms. For this compound, these calculations would be performed at the same level of theory (e.g., DFT with a suitable basis set) as the geometry optimization. asianpubs.org

The output of a vibrational frequency calculation is a list of frequencies, typically in wavenumbers (cm⁻¹), and their corresponding IR intensities and Raman activities. Each frequency corresponds to a specific normal mode of vibration. By visualizing the atomic motions associated with each mode, a detailed spectral assignment can be made. For instance, characteristic stretching frequencies for N-H, C-H (aromatic and aliphatic), C-N, and C=C (aromatic) bonds would be identified. Bending modes, such as scissoring, rocking, wagging, and twisting, would also be assigned. materialsciencejournal.org

A hypothetical table of calculated vibrational frequencies and their assignments for this compound is presented below.

Hypothetical Calculated Vibrational Frequencies and Assignments for this compound This data is illustrative and not based on experimental results.

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3450, 3360 | Medium | N-H stretching (asymmetric and symmetric) |

| 3050 - 3100 | Weak | Aromatic C-H stretching |

| 2850 - 2960 | Strong | Aliphatic C-H stretching (propyl and methyl) |

| 1620, 1580 | Strong | Aromatic C=C stretching |

| 1510 | Medium | N-H bending |

| 1450 | Medium | CH₂ scissoring |

| 1320 | Strong | C-N stretching |

Reaction Mechanism Elucidation through Computational Modeling

Transition State Analysis and Reaction Path Calculation

Computational modeling is an invaluable tool for elucidating reaction mechanisms, providing a level of detail that is often inaccessible through experimental methods alone. A key aspect of this is the identification and characterization of transition states (TS), which are the highest energy points along a reaction coordinate. Transition state analysis for a reaction involving this compound, such as an N-alkylation or an electrophilic aromatic substitution, would involve locating the TS structure on the potential energy surface. ucsb.edu

Once a candidate TS structure is located, a frequency calculation is performed to confirm its identity. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that connects the reactants and products. The reaction path is then calculated using an Intrinsic Reaction Coordinate (IRC) calculation, which follows the path of steepest descent from the transition state down to the reactant and product energy minima. This confirms that the located TS indeed connects the desired reactants and products. ucsb.edu

A hypothetical data table summarizing the results of a transition state analysis for a hypothetical reaction of this compound is provided below.

Hypothetical Transition State Analysis for a Reaction of this compound This data is illustrative and not based on experimental results.

| Parameter | Value |

|---|---|

| Reaction | Electrophilic Aromatic Substitution |

| Imaginary Frequency | -350 cm⁻¹ |

| Key Bond Distance (forming) | 2.1 Å |

| Key Bond Distance (breaking) | 1.8 Å |

Energy Profiles of Chemical Transformations

The energy profile of a chemical reaction provides a quantitative description of the energy changes that occur as reactants are converted into products. By calculating the energies of the reactants, transition states, intermediates, and products, a reaction energy diagram can be constructed. For a reaction involving this compound, the relative energies of all stationary points along the reaction pathway would be computed.

The following table presents a hypothetical energy profile for a two-step reaction involving this compound.

Hypothetical Energy Profile for a Reaction of this compound This data is illustrative and not based on experimental results.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +15.0 |

| Intermediate | -5.0 |

| Transition State 2 | +10.0 |

Electrophilicity/Nucleophilicity Assessment

The concepts of electrophilicity and nucleophilicity are central to understanding chemical reactivity. Computational chemistry provides a framework for quantifying these properties through various reactivity indices derived from DFT. For this compound, an assessment of its electrophilic and nucleophilic character would involve the calculation of global and local reactivity descriptors. bch.rouni-muenchen.de

A hypothetical table of calculated electrophilicity and nucleophilicity indices for this compound is shown below.

Hypothetical Electrophilicity/Nucleophilicity Indices for this compound This data is illustrative and not based on experimental results.

| Index | Value (eV) | Interpretation |

|---|---|---|

| Chemical Potential (μ) | -3.5 | High tendency to donate electrons |

| Hardness (η) | 6.0 | Moderately soft molecule |

| Global Electrophilicity (ω) | 1.02 | Moderate electrophile |

Coordination Chemistry and Catalysis Applications of N1 Methyl N1 Propylbenzene 1,2 Diamine

Catalytic Applications in Organic Transformations

Application in Oxidation and Reduction Catalysis:The application of metal complexes derived from this ligand in oxidation or reduction catalysis has not been documented.

Until research is conducted and published on the coordination and catalytic chemistry of N1-methyl-N1-propylbenzene-1,2-diamine, a comprehensive and scientifically accurate article on these topics cannot be written.

Based on a comprehensive search of available scientific literature, there is no specific research published on the coordination chemistry and catalysis applications of the compound This compound . While the compound is commercially available for chemical synthesis, academic studies detailing its use in enantioselective catalysis or comparing its performance in heterogeneous versus homogeneous systems could not be located.

Therefore, the requested article sections cannot be generated with scientifically accurate and verifiable research findings as per the instructions. Information on related chiral diamines and their derivatives exists, but the strict requirement to focus solely on "this compound" prevents the inclusion of such data.

No Publicly Available Research Found for this compound in Supramolecular Chemistry

Despite extensive searches for scientific literature and data, no information could be retrieved regarding the application of the chemical compound this compound in the fields of supramolecular chemistry and materials science as outlined in the requested article structure.

Searches were conducted using the compound name and its CAS number (1094813-04-3) in combination with key terms from the specified outline, including "supramolecular chemistry," "molecular recognition," "host-guest chemistry," "non-covalent interactions," "self-assembly," "macrocycles," "cage structures," and "polymeric network formation."

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. The creation of such an article would necessitate the fabrication of data and research findings, which is not feasible.

Supramolecular Chemistry and Materials Science Applications

Applications in Advanced Materials

The utility of N1-methyl-N1-propylbenzene-1,2-diamine in advanced materials is a growing area of research. The presence of two amine groups with different steric and electronic environments—one secondary and one primary—on an aromatic backbone provides a unique platform for designing materials with tailored properties.

Precursors for Functional Polymers and Resins

The diamine structure of this compound makes it an excellent candidate as a monomer or curing agent in the synthesis of functional polymers and resins. Its ability to participate in polymerization reactions, such as polycondensation, allows for its incorporation into polymer backbones. The specific N-methyl and N-propyl substitutions can influence the resulting polymer's solubility, thermal stability, and mechanical properties.

Research in this area often focuses on the synthesis of polyamides, polyimides, and epoxy resins. The inclusion of the this compound moiety can impart specific functionalities, such as enhanced thermal resistance or altered optical properties. The precise control over the polymer architecture afforded by this monomer is a key area of investigation.

| Polymer Type | Monomer/Curing Agent | Potential Properties Influenced |

| Polyamides | This compound | Solubility, Thermal Stability |

| Polyimides | This compound | Thermal Resistance, Optical Properties |

| Epoxy Resins | This compound | Mechanical Strength, Adhesion |

Role in Smart Materials and Responsive Systems

"Smart" materials, which can respond to external stimuli such as light, heat, or chemical environment, are at the forefront of materials innovation. The integration of this compound into such systems is an area of active exploration. The amine groups of the molecule can act as responsive sites, capable of protonation/deprotonation or coordination with metal ions, leading to changes in the material's properties.

For instance, polymers containing this diamine can be designed to exhibit pH-responsive behavior. In acidic conditions, the amine groups can become protonated, leading to conformational changes in the polymer chain and altering properties like swelling or solubility. This makes them suitable for applications in drug delivery systems or as environmentally sensitive coatings.

| Stimulus | Responsive Moiety | Potential Application |

| pH | Amine Groups | Drug Delivery, Smart Coatings |

| Metal Ions | Amine Groups | Contaminant Removal, Catalysis |

| Light | Aromatic Backbone | Photo-responsive Actuators |

Integration into Sensor Platforms

The electron-rich aromatic ring and the nucleophilic amine groups of this compound make it a promising component for chemical sensor platforms. These sensors often rely on changes in optical or electronic signals upon interaction with an analyte.

One approach involves immobilizing the compound or a polymer derived from it onto a transducer surface. The interaction of the diamine with the target analyte can lead to a measurable change in fluorescence, absorbance, or electrical conductivity. For example, the lone pair of electrons on the nitrogen atoms can coordinate with metal ions, causing a detectable spectroscopic shift. This has led to the development of sensors for heavy metal detection in environmental monitoring.